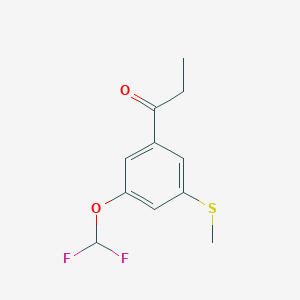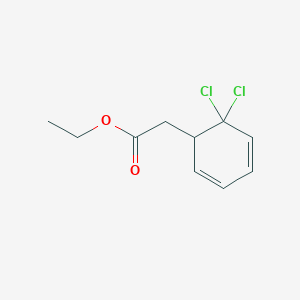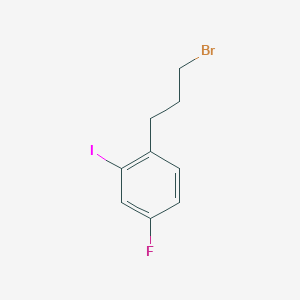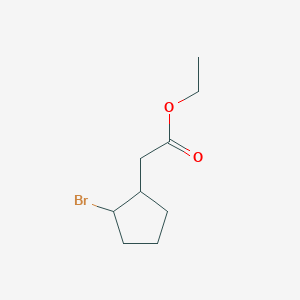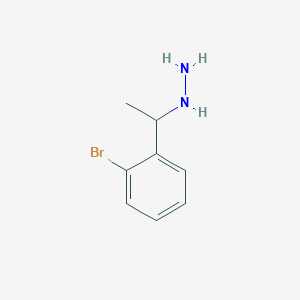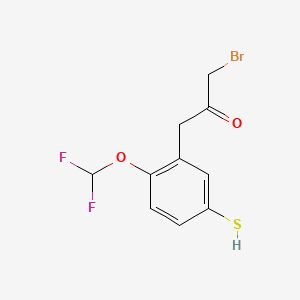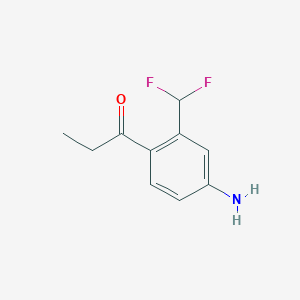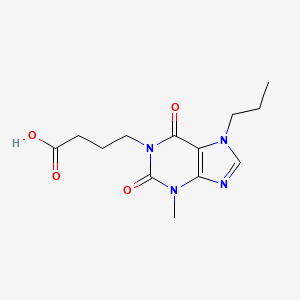![molecular formula C13H26Sn B14064475 Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane CAS No. 100692-35-1](/img/structure/B14064475.png)
Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The compound’s structure includes a cyclohexene ring substituted with an isopropyl group and a trimethylstannyl group. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane typically involves the reaction of 1-methyl-4-(propan-2-yl)cyclohex-1-ene with trimethyltin chloride. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the organotin compound. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Applications De Recherche Scientifique
Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: Organotin compounds, including this one, are used in the production of polymers, coatings, and as stabilizers in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-(propan-2-yl)cyclohex-1-ene: A precursor in the synthesis of the compound.
Trimethyltin chloride: Another organotin compound with similar chemical properties.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): A structurally related compound with different functional groups.
Uniqueness
Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane is unique due to its specific combination of a cyclohexene ring with an isopropyl group and a trimethylstannyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
100692-35-1 |
|---|---|
Formule moléculaire |
C13H26Sn |
Poids moléculaire |
301.06 g/mol |
Nom IUPAC |
trimethyl-[(4-propan-2-ylcyclohexen-1-yl)methyl]stannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-8(2)10-6-4-9(3)5-7-10;;;;/h4,8,10H,3,5-7H2,1-2H3;3*1H3; |
Clé InChI |
VZZIRLHYPNHRIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(=CC1)C[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




